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Compound of Interest

Compound Name: Etonogestrel

Cat. No.: B1671717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of
etonogestrel, the active metabolite of the progestin desogestrel. Etonogestrel is a widely
used hormonal contraceptive, and a thorough understanding of its preclinical safety profile is
essential for researchers, scientists, and professionals involved in drug development. This
document summarizes key toxicology studies, presents available quantitative data in a
structured format, outlines experimental protocols based on regulatory guidelines, and
visualizes relevant biological pathways.

Executive Summary

Etonogestrel has been extensively evaluated in a battery of preclinical toxicology studies to
support its clinical use. The findings from these studies indicate a favorable safety profile, with
the primary observed effects being related to its potent progestational activity. Key findings
from the preclinical program include:

» Acute Toxicity: Etonogestrel exhibits a low order of acute toxicity.

o Repeated-Dose Toxicity: Long-term administration in rats and monkeys at doses significantly
exceeding human exposure levels resulted in expected pharmacologic effects on
reproductive organs and some changes in hematological and clinical chemistry parameters.
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o Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity studies
demonstrated no evidence of mutagenic or clastogenic potential.

o Carcinogenicity: A 24-month carcinogenicity study in rats showed no evidence of a
carcinogenic effect.

e Reproductive and Developmental Toxicity: Studies in rats and rabbits did not reveal any
teratogenic potential. Effects on fertility in rats were consistent with the contraceptive
mechanism of action and were reversible upon cessation of treatment.

Acute Toxicity

Single-dose toxicity studies have been conducted in both rodents and non-rodents to
determine the potential for acute toxic effects of etonogestrel.

Quantitative Data

. Route of

Species . . LD50 (mg/kg) Reference
Administration

Rat (male and female) Oral > 2000 [1]

Mouse (male and
Oral > 2000 [1]

female)

Rat (male and female) Intraperitoneal > 500 [1]

Mouse (male and )
Intraperitoneal > 500 [1]

female)

Table 1: Single-Dose Acute Toxicity of Etonogestrel

Experimental Protocol

The acute toxicity studies were likely conducted in accordance with OECD Guideline 401
(Acute Oral Toxicity) or 420 (Acute Oral Toxicity - Fixed Dose Procedure). A summary of a likely
protocol is as follows:

o Test System: Young adult, healthy, non-pregnant female and male rats and mice.
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o Administration: A single dose of etonogestrel was administered by oral gavage or

intraperitoneal injection.

e Dose Levels: A limit test was likely performed at a dose of 2000 mg/kg for the oral route and

500 mg/kg for the intraperitoneal route.

» Observation Period: Animals were observed for clinical signs of toxicity and mortality for up

to 14 days post-dosing.

e Endpoints: The primary endpoint was mortality. Clinical signs, body weight changes, and

gross necropsy findings were also recorded.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were performed to characterize the toxicological profile of

etonogestrel following prolonged administration.

Quantitative Data
Rat (52-week study):

Parameter Observation Dose Level
Red Blood Cell (RBC) count, Increased at 26 weeks in both
Hemoglobin (Hb), Packed Cell  sexes and at 52 weeks in Not specified
Volume (PCV) males

) o Intermediate and high dose
Neutrophil count Increased at all time intervals

groups
o Intermediate and high dose

Lymphocyte count Decreased at all time intervals

groups

Table 2: Hematological Findings in a 52-Week Rat Toxicity Study with Etonogestrel[1]

Monkey (13-week study with vaginal rings):
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Parameter Observation Dose Level

White Blood Cell (WBC) count Decreased Not specified

Alkaline Phosphatase (Alk. N
Decreased Not specified
Phosphatase)

Red Blood Cell (RBC) count,
) Decreased after 6 weeks ]
Hemoglobin (Hb), Packed Cell High dose groups

(reversible)
Volume (PCV)

Bilirubin Elevated Groups 3, 4, and 5

Table 3: Hematological and Clinical Chemistry Findings in a 13-Week Monkey Toxicity Study
with Etonogestrel[1]

Note: Specific dose levels and the magnitude of change were not available in the reviewed
public documents.

Experimental Protocol

The repeated-dose toxicity studies were likely conducted in general accordance with OECD
Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline
409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

o Test System: Rats and cynomolgus monkeys of both sexes.

o Administration: Etonogestrel was administered via subcutaneous implants or vaginal rings.
e Duration: Studies ranged from 13 weeks to 52 weeks.

» Dose Levels: At least three dose levels and a control group were likely used.

o Endpoints: Daily clinical observations, weekly body weight and food consumption,
ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and
histopathology of selected organs. The primary effects observed were related to the
progestational activity of etonogestrel, including effects on the reproductive organs.
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Genotoxicity

Etonogestrel was evaluated in a comprehensive battery of in vitro and in vivo genotoxicity

assays to assess its potential to induce gene mutations and chromosomal damage.

Quantitative Data

Assay Type Test System Result Reference
Bacterial Reverse Salmonella

Mutation Assay (Ames  typhimurium and Negative [1]

Test) Escherichia coli

i Mammalian cells (e.g.,
In Vitro Chromosomal

) Chinese Hamster Negative [1]
Aberration Assay
Ovary - CHO)
In Vivo Mouse Mouse bone marrow )
] Negative [1]
Micronucleus Test erythrocytes

Table 4: Summary of Genotoxicity Studies with Etonogestrel

Experimental Protocols

The genotoxicity studies were conducted in compliance with standard regulatory guidelines.

This assay was likely performed according to OECD Guideline 471.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

e Method: The plate incorporation method or pre-incubation method was used. Etonogestrel

was tested with and without a metabolic activation system (S9 mix from induced rat liver).

» Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the

number of revertant colonies.

This assay was likely performed according to OECD Guideline 473.

o Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
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» Method: Cells were exposed to various concentrations of etonogestrel, both with and
without metabolic activation (S9 mix).

» Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was
scored.

This assay was likely performed according to OECD Guideline 474.
o Test System: Mice of a standard strain.

o Method: Animals were administered etonogestrel, and bone marrow was collected at
appropriate time intervals.

o Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow
was determined.

Experimental Workflow for Genotoxicity Testing

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1671717?utm_src=pdf-body
https://www.benchchem.com/product/b1671717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Assays

Ames Test
(OECD 471)

Gene Mutation In Vivo Assay

Confirmatory

Micronucleus Test In Vivo Assessment _ . )
(OECD 474) > No Genotoxic Potential

Etonogestrel )

Chromosomal Damage )
Chromosomal Aberration

(OECD 473)

Reproductive Toxici

Fertility & Early Embryonic Development Embryo-Fetal Development Pre- & Postnatal Development
(Rat - OECD 415) (Rat & Rabbit - OECD 414) (GEY)

Key Endpoints Assessed

Fertility Indices Teratogenicity

Implantation Success Fetal Viability AP SR & Erpi

No Teratogenic Potential
Reversible Effects on Fertility
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Target Cell (e.g., in Hypothalamus/Pituitary)

Etonogestrel Heat Shock Proteins Inactive PR-HSP Complex

HSP Dissociation

Progesterone Receptor (PR)

Dimerization

Active PR Dimer

inding

Progesterone Response Element (PRE)

i

Modulation of Gene Transcription

Physiological Response

Decreased GnRH Release

Decreased LH/FSH Secretion

Inhibition of Ovulation
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Target Cell

Etonogestrel (Weak Agonist) Heat Shock Proteins Inactive AR-HSP Complex

HSP Dissociation

Androgen Receptor (AR)

Dimerization

Active AR Dimer

inding

Androgen Response Element (ARE)

i

Modulation of Androgen-Responsive Genes

Potential Androgenic Effects

e.g., skin changes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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